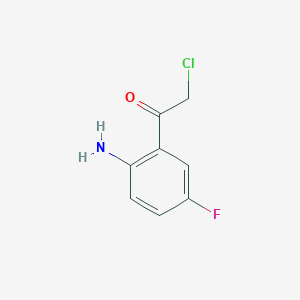

2'-Amino-2-chloro-5'-fluoroacetophenone

Beschreibung

BenchChem offers high-quality 2'-Amino-2-chloro-5'-fluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Amino-2-chloro-5'-fluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

128076-64-2 |

|---|---|

Molekularformel |

C8H7ClFNO |

Molekulargewicht |

187.60 g/mol |

IUPAC-Name |

1-(2-amino-5-fluorophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H7ClFNO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4,11H2 |

InChI-Schlüssel |

IZAPRVJOMNGPLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)C(=O)CCl)N |

Herkunft des Produkts |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2'-Amino-2-chloro-5'-fluoroacetophenone

Executive Summary

2'-Amino-2-chloro-5'-fluoroacetophenone (CAS: 128076-64-2) is a highly versatile, halogenated organic building block utilized extensively in advanced pharmaceutical synthesis[1]. Characterized by an acetophenone core substituted with an ortho-amino group, a para-fluoro group, and an alpha-chloro ketone moiety, this compound serves as a critical precursor for complex heterocyclic systems, including pyrrolo[1,4]benzodiazepines[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols.

Structural Elucidation and Chemical Identity

The molecule, formally named 1-(2-amino-5-fluorophenyl)-2-chloroethanone under IUPAC nomenclature, is defined by a precise spatial arrangement of functional groups[1].

The structural logic of this compound is highly intentional for drug design:

-

The Fluorine Atom (5'-position): Positioned para to the amino group, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the ortho-amino group, modulating its nucleophilicity to prevent premature auto-condensation during storage. In medicinal chemistry, this para-fluorination is a classic strategy to block cytochrome P450-mediated aromatic hydroxylation, thereby enhancing the metabolic half-life of downstream drug candidates.

-

The Alpha-Chloro Ketone: This moiety serves as a bifunctional warhead. The carbonyl carbon is primed for nucleophilic attack, while the adjacent chloromethyl group acts as an excellent alkylating agent. This dual reactivity makes it an ideal precursor for forming complex heterocyclic rings.

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physicochemical baseline of 2'-Amino-2-chloro-5'-fluoroacetophenone is critical for predicting the behavior of its downstream derivatives. The following table summarizes its core computational and experimental properties[1][3].

| Property | Value | Causality / Scientific Significance |

| CAS Number | 128076-64-2 | Unique registry identifier for precise chemical tracking[1]. |

| Molecular Formula | C8H7ClFNO | Defines the atomic composition and halogenation state[1]. |

| Molecular Weight | 187.60 g/mol | Low molecular weight makes it an ideal, fragment-like building block[1]. |

| XLogP3-AA | 2.2 | Indicates moderate lipophilicity, ensuring derivatives maintain favorable bioavailability[3]. |

| Topological Polar Surface Area | 43.1 Ų | Excellent for membrane permeability; well below the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration[3]. |

| Hydrogen Bond Donors | 1 | The primary amine (-NH2) provides targeted interaction points[3]. |

| Hydrogen Bond Acceptors | 3 | Nitrogen, Oxygen, and Fluorine atoms enhance binding affinity in biological pockets[3]. |

| Rotatable Bonds | 2 | Low conformational flexibility reduces the entropic penalty upon target binding[3]. |

Synthetic Methodologies: From Precursor to Target

The synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone can be achieved through multiple pathways. A modern, environmentally conscious approach involves the acid-catalyzed hydration of 2-ethynyl-4-fluoroaniline in water at 30°C–100°C[1]. However, the traditional and highly scalable industrial route utilizes a Friedel-Crafts acylation strategy.

Synthetic workflow for 2'-Amino-2-chloro-5'-fluoroacetophenone via Friedel-Crafts acylation.

Downstream Application: Synthesis of Pyrrolo[1,4]benzodiazepines

The primary utility of 2'-Amino-2-chloro-5'-fluoroacetophenone is its role as an intermediate in the synthesis of pyrrolo[1,4]benzodiazepine (PBD) derivatives[2]. PBDs are potent DNA minor groove binders with significant antineoplastic activity.

To facilitate the delicate cyclization required to form the diazepine ring, the alpha-chloro group is typically converted to an alpha-iodo group via a Finkelstein Reaction [4].

Causality of Halogen Exchange: While the alpha-chloro group is reactive, chlorine is a suboptimal leaving group for sterically hindered N-alkylation. Iodide is a softer, more polarizable leaving group, which significantly lowers the activation energy for subsequent cyclization. This allows the downstream ring-closure to proceed at milder temperatures, preventing the thermal degradation of the sensitive fluoroaniline core.

Reactivity profile and Finkelstein halogen exchange for benzodiazepine synthesis.

Step-by-Step Experimental Protocol: Finkelstein Halogen Exchange

The following self-validating protocol outlines the conversion of 2'-Amino-2-chloro-5'-fluoroacetophenone to 2'-amino-5'-fluoro-2-iodoacetophenone, ensuring high yield and purity[2][4].

Reagents:

-

2'-Amino-2-chloro-5'-fluoroacetophenone: 23.46 g (125.1 mmol)[4]

-

Sodium Iodide (NaI): 56.2 g (375.2 mmol, ~3.0 eq)[4]

-

Anhydrous Acetonitrile (CH3CN): 436 mL[4]

-

Aqueous Sodium Thiosulfate (Na2S2O3) & Brine

Methodology:

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 23.46 g of 2'-Amino-2-chloro-5'-fluoroacetophenone in 436 mL of anhydrous CH3CN[4].

-

Halogen Exchange: Add 56.2 g of NaI to the solution[4].

-

Causality Check: Acetonitrile is selected because NaI is highly soluble in it, whereas the byproduct (NaCl) is insoluble. The precipitation of NaCl drives the equilibrium forward according to Le Chatelier's principle.

-

-

Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for exactly 45 minutes[4].

-

Validation: The reaction is rapid due to the highly activated nature of the alpha-halo ketone. Prolonged stirring is unnecessary and may lead to side reactions.

-

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile solvent[4].

-

Work-up & Quenching: Dissolve the resulting residue in ethyl acetate. Wash the organic layer thoroughly with aqueous Na2S2O3[4].

-

Causality Check: Sodium thiosulfate reduces any free elemental iodine (I2)—generated by trace oxidation—back to water-soluble iodide (I-). This prevents product discoloration and removes electrophilic impurities.

-

-

Purification: Follow with a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[4].

-

Isolation: The process should yield approximately 29.97 g (85.9% yield) of 2'-amino-5'-fluoro-2-iodoacetophenone as distinctly yellow crystals[4].

Handling, Stability, and Safety

While 2'-Amino-2-chloro-5'-fluoroacetophenone is generally stable under standard laboratory conditions, it must be protected from extreme conditions and strong bases to prevent decomposition[5]. Due to the presence of the alpha-chloro ketone moiety, the compound is a potent alkylating agent and a known lachrymator. All handling, including weighing and dissolution, must be performed inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

Sources

An In-depth Technical Guide to the Synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone

Introduction: The Significance of a Versatile Building Block

2'-Amino-2-chloro-5'-fluoroacetophenone is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of various high-value organic molecules. Its unique substitution pattern, featuring an amino group, a chlorine atom on the acetyl side-chain, and a fluorine atom on the aromatic ring, makes it a versatile precursor for the development of pharmaceuticals and other specialty chemicals. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering insights into the strategic considerations and practical execution of its preparation for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising the synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. Two primary disconnections are immediately apparent:

-

Disconnection 1 (C-Cl bond): This suggests that the final step could be the chlorination of the α-carbon of a 2'-amino-5'-fluoroacetophenone precursor. This is a common and often straightforward transformation.

-

Disconnection 2 (Aromatic C-C bond): This points towards forming the acetophenone functionality on a pre-functionalized aniline derivative, for instance, through a Friedel-Crafts type reaction.

These two disconnections form the basis of the two major synthetic strategies that will be discussed in detail.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: α-Chlorination of 2'-Amino-5'-fluoroacetophenone

This is arguably the more direct and widely applicable approach. It involves the initial synthesis of the 2'-amino-5'-fluoroacetophenone core, followed by a selective chlorination of the methyl group of the acetyl moiety.

Step 1: Synthesis of 2'-Amino-5'-fluoroacetophenone

The synthesis of this key intermediate can be achieved through several methods, with the acid-catalyzed hydration of an ethynyl aniline being a particularly elegant and environmentally conscious choice.

Method A: Acid-Catalyzed Hydration of 2-Ethynyl-4-fluoroaniline

This method stands out for its use of water as a solvent, high yields, and the generation of a high-purity product with minimal waste.[1][2] The reaction proceeds via the hydration of the alkyne, which is catalyzed by a strong acid.

Caption: Reaction scheme for the synthesis of 2'-Amino-5'-fluoroacetophenone.

Experimental Protocol:

-

To a reaction vessel, add 2-ethynyl-4-fluoroaniline and water.

-

Slowly add a strong acid, such as hydrochloric acid, to the mixture.[2] The recommended concentration of hydrochloric acid is between 25-35% for optimal results and minimal side reactions.[2]

-

Heat the reaction mixture to a temperature between 30°C and 100°C.[1] The reaction is typically monitored for completion over a period of 10 to 30 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to neutral (pH 7) or slightly basic (pH 8-9) using an aqueous solution of sodium hydroxide.[1][2]

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain 2'-amino-5'-fluoroacetophenone.

| Parameter | Value | Reference |

| Starting Material | 2-Ethynyl-4-fluoroaniline | [2] |

| Reagents | Hydrochloric Acid, Water, Sodium Hydroxide | [1][2] |

| Temperature | 30-100 °C | [1] |

| Reaction Time | 10-30 hours | [1] |

| Typical Yield | High | [2] |

Method B: Houben-Hoesch Reaction

An alternative, classic method for the synthesis of aryl ketones is the Houben-Hoesch reaction.[3][4] This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol or aniline, in the presence of a Lewis acid and hydrogen chloride. For the synthesis of 2'-amino-5'-fluoroacetophenone, 4-fluoroaniline would be reacted with acetonitrile.

The mechanism involves the formation of a ketimine intermediate, which is subsequently hydrolyzed to the desired ketone.[3] This method is particularly effective for polyhydroxy and polyalkoxy phenols.[5]

Step 2: α-Chlorination

Once the 2'-amino-5'-fluoroacetophenone is in hand, the next step is the selective chlorination of the α-carbon. A variety of chlorinating agents can be employed for this transformation.

Common Chlorinating Agents:

-

Sulfuryl chloride (SO₂Cl₂): A widely used and effective reagent for the α-chlorination of ketones.[6] However, it can also lead to chlorination of the activated aromatic ring, so careful control of reaction conditions is crucial.

-

N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent that can be used to minimize side reactions.

-

Chlorine gas (Cl₂): Can be used for industrial-scale production, but requires specialized equipment and careful handling.[7]

Experimental Protocol (General):

-

Dissolve 2'-amino-5'-fluoroacetophenone in a suitable inert solvent (e.g., dichloromethane, chloroform, or acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2'-amino-2-chloro-5'-fluoroacetophenone.

Synthetic Strategy 2: Acylation of a Pre-functionalized Aniline

This strategy involves the introduction of the chloroacetyl group onto a 4-fluoroaniline derivative. The primary challenge here is controlling the regioselectivity of the acylation and preventing unwanted side reactions with the amino group.

Method: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[8] In this case, 4-fluoroaniline would be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, a significant challenge with anilines in Friedel-Crafts reactions is the complexation of the Lewis acid with the lone pair of electrons on the nitrogen atom of the amino group. This deactivates the aromatic ring towards electrophilic substitution. To circumvent this, the amino group is often protected as an amide (e.g., an acetanilide) prior to acylation.[9] The protecting group can then be removed in a subsequent step.

Caption: A potential Friedel-Crafts based synthesis route.

Challenges and Considerations:

-

Polysubstitution: Friedel-Crafts reactions can sometimes lead to multiple acylations of the aromatic ring.

-

Rearrangement: The acylium ion intermediate is generally stable and does not undergo rearrangement, which is an advantage over Friedel-Crafts alkylation.

-

Harsh Conditions: The use of strong Lewis acids can be problematic for sensitive substrates.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

-

Purification: Common techniques include recrystallization from a suitable solvent system or column chromatography on silica gel.

-

Characterization: The structure and purity of 2'-amino-2-chloro-5'-fluoroacetophenone should be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl (C=O) of the ketone, the N-H stretches of the amino group, and the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Safety Considerations

Working with the reagents and intermediates involved in these syntheses requires strict adherence to safety protocols.

-

Halogenated Compounds: Many of the chlorinated reagents and intermediates are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

-

Strong Acids and Lewis Acids: These are corrosive and can cause severe burns. Handle with extreme care.

-

Solvents: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]

Conclusion

The synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone can be accomplished through several viable pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The acid-catalyzed hydration of 2-ethynyl-4-fluoroaniline followed by α-chlorination represents a modern, efficient, and environmentally friendly approach. The more traditional Friedel-Crafts acylation route, while feasible, presents challenges related to the reactivity of the aniline substrate. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to successfully obtaining this valuable synthetic intermediate.

References

-

ResearchGate. (n.d.). One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. Retrieved from [Link]

- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5786515A - Synthesis of α-chloro or fluoro ketones.

-

ACS Publications. (2007). One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors | Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.

- Google Patents. (n.d.). WO2000075094A2 - Method for producing a halogenated acetophenone.

-

LookChem. (n.d.). 2-AMINO-5-FLUOROACETOPHENONE|2343-25-1. Retrieved from [Link]

-

B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Retrieved from [Link]

-

SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). Houben-Hoesch Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). EP0798294A2 - Process for preparing haloacetophenone derivative.

-

Arkivoc. (n.d.). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Retrieved from [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

NIH. (n.d.). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Chloro-5'-fluoroacetophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Mediated Selective C-H Activation and Cross-Dehydrogenative C-N Coupling of 2′-Aminoacetophenones. Retrieved from [Link]

-

SciHorizon. (2023). Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Imperial College London. (n.d.). Is The Chlorination Of Amino Compounds Diffusion Controlled?. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 5. Houben-Hoesch Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 7. WO2000075094A2 - Method for producing a halogenated acetophenone - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

2'-Amino-2-chloro-5'-fluoroacetophenone CAS number and identifiers

Technical Whitepaper: 2'-Amino-2-chloro-5'-fluoroacetophenone (CAS 128076-64-2) – Mechanistic Profiling, Synthetic Workflows, and Pharmaceutical Applications

Executive Overview

In the landscape of modern drug discovery and complex organic synthesis, halogenated acetophenones serve as critical structural linchpins. 2'-Amino-2-chloro-5'-fluoroacetophenone (CAS: 128076-64-2) is a highly versatile, tri-functional building block characterized by an aniline amino group, an alpha-chloro ketone moiety, and an aryl fluoride [1]. This unique spatial arrangement of electron-withdrawing and electron-donating groups makes it an exceptional intermediate for synthesizing advanced therapeutics, particularly central nervous system (CNS) agents like pyrrolo[1,4]benzodiazepines and novel antibacterial compounds [1, 4].

As a Senior Application Scientist, I have structured this guide to move beyond basic identifiers, providing researchers with the mechanistic causality behind its synthetic pathways and self-validating experimental protocols to ensure high-yield integration into your drug development pipelines.

Chemical Taxonomy and Identifiers

Accurate chemical identification is the first step in any rigorous quality control (QC) system. The table below consolidates the standard identifiers required for inventory management and computational modeling [1, 3].

| Identifier Type | Value |

| Product Name | 2'-Amino-2-chloro-5'-fluoroacetophenone |

| IUPAC Name | 1-(2-amino-5-fluorophenyl)-2-chloroethanone |

| CAS Registry Number | 128076-64-2 |

| Molecular Formula | C₈H₇ClFNO |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)CCl)N |

| InChI Key | IZAPRVJOMNGPLC-UHFFFAOYSA-N |

| PubChem CID | 10750097 |

Physicochemical Profiling

Understanding the physicochemical properties of this compound is crucial for optimizing downstream reactions, particularly solvent selection and purification strategies [3].

| Property | Value | Causality / Implication in Synthesis |

| Molecular Weight | 187.60 g/mol | Standard mass for stoichiometric calculations. |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | Indicates heavy organic phase behavior during liquid-liquid extraction. |

| Boiling Point (Predicted) | 312.1 ± 27.0 °C | High BP necessitates non-distillative purification (e.g., crystallization). |

| Flash Point (Predicted) | 142.5 ± 23.7 °C | Safe for standard benchtop handling without extreme fire precautions. |

| TPSA | 43.1 Ų | Ideal for CNS drug precursors; suggests excellent membrane permeability. |

| LogP (Predicted) | 2.07 | Moderate lipophilicity, ensuring solubility in mid-polar organic solvents. |

Mechanistic Synthetic Pathways

The synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone typically leverages green chemistry principles, utilizing water as a primary solvent [1]. The foundational synthesis involves the acid-catalyzed hydration of 2-ethynyl-4-fluoroaniline.

Furthermore, the alpha-chloro group is frequently subjected to a Finkelstein reaction to yield the iodo-derivative (2'-amino-5'-fluoro-2-iodoacetophenone) [2]. Iodide is a vastly superior leaving group compared to chloride, which drastically reduces the activation energy required for subsequent complex nucleophilic substitutions in API synthesis.

Synthetic route and halogen exchange of 2'-Amino-2-chloro-5'-fluoroacetophenone.

Application in Advanced Therapeutics

The primary industrial and research application of CAS 128076-64-2 is its use as a scaffold for pyrrolo[1,4]benzodiazepines [4]. These derivatives are heavily investigated for the treatment of senile dementia, psychoneurosis, and amnesia. The ortho-relationship between the amino group and the alpha-chloro ketone allows for highly efficient, sequential intra- and intermolecular cyclizations.

Application of the core compound in the synthesis of pyrrolo[1,4]benzodiazepines.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic rationale and in-process controls (IPCs) required to verify success before proceeding.

Protocol A: Primary Synthesis via Acid-Catalyzed Alkyne Hydration [1]

Objective: Synthesize 2'-Amino-2-chloro-5'-fluoroacetophenone from 2-ethynyl-4-fluoroaniline.

-

Reaction Setup: Suspend 2-ethynyl-4-fluoroaniline in aqueous hydrochloric acid (HCl).

-

Causality: Water acts as a green solvent and the ultimate oxygen source for the ketone. HCl serves a dual purpose: it provides the hydronium ions required to initiate electrophilic addition across the alkyne (following Markovnikov's rule) and supplies the chloride nucleophile to trap the intermediate carbocation.

-

-

Execution: Heat the mixture to 30°C–100°C under continuous stirring for 10 to 30 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the non-polar alkyne spot validates the completion of the hydration.

-

Workup & Neutralization: Cool the mixture to room temperature and carefully adjust the pH to 7.0 using aqueous Sodium Hydroxide (NaOH).

-

Causality: Neutralization precipitates the free base of the newly formed acetophenone, transitioning it out of the aqueous phase.

-

-

Validation: Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum. Confirm identity via IR spectroscopy (appearance of a strong C=O stretch at ~1690 cm⁻¹ and N-H stretches at ~3300-3400 cm⁻¹).

Protocol B: Finkelstein Halogen Exchange to Iodoacetophenone [2]

Objective: Convert the alpha-chloro moiety to an alpha-iodo moiety to increase electrophilicity for downstream API synthesis.

-

Preparation: Dissolve 23.46 g (125.1 mmol) of 2'-amino-2-chloro-5'-fluoroacetophenone in 436 mL of anhydrous acetonitrile (CH₃CN).

-

Execution: Add 56.2 g (375.2 mmol) of Sodium Iodide (NaI). Stir the mixture at room temperature for 45 minutes.

-

Causality: A 3-fold molar excess of NaI is used. Acetonitrile is explicitly chosen because NaI is highly soluble in it, whereas the byproduct (NaCl) is virtually insoluble. The immediate precipitation of NaCl removes it from the system, driving the equilibrium entirely to the right via Le Chatelier's principle.

-

-

IPC: Monitor via TLC. The iodo-derivative will typically exhibit a slightly lower Rf value than the chloro-precursor due to increased polarizability.

-

Workup: Concentrate the mixture under reduced pressure to remove CH₃CN. Dissolve the residue in Ethyl Acetate (EtOAc).

-

Quenching: Wash the organic layer with aqueous Sodium Thiosulfate (Na₂S₂O₃).

-

Causality: Na₂S₂O₃ reduces any trace elemental iodine (I₂, which causes dark discoloration and side reactions) back to water-soluble iodide ions, ensuring a high-purity product.

-

-

Validation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The system validates itself by yielding ~29.97 g (85.9% yield) of distinct yellow crystals. Confirm via ¹H-NMR (the alpha-CH₂ protons will shift upfield compared to the chloro-precursor due to the decreased electronegativity of iodine).

References

- Title: Buy 2'-Amino-2-chloro-5'-fluoroacetophenone (EVT-8921671)

- Title: Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone - PrepChem.

- Title: Ethanone, 1-(2-amino-5-fluorophenyl)-2-chloro- (9CI)

- Title: US4923984A - Pyrrolo(1,4)

A Comprehensive Technical Guide to 2'-Amino-2-chloro-5'-fluoroacetophenone: Synthesis, Reactivity, and Applications in Pharmaceutical Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The foundation of this endeavor often lies in the utilization of versatile chemical intermediates—molecules that serve as foundational building blocks for more complex and biologically active compounds. 2'-Amino-2-chloro-5'-fluoroacetophenone is one such pivotal intermediate. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a fluoro moiety on the acetophenone framework, endows it with a rich and tunable reactivity profile.

Substituted acetophenones, in general, are a well-established class of precursors in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals.[1] The specific arrangement of functional groups in 2'-Amino-2-chloro-5'-fluoroacetophenone makes it an exceptionally valuable starting material for the construction of privileged scaffolds in drug discovery, including quinolines and benzodiazepines.

This technical guide provides a comprehensive overview of 2'-Amino-2-chloro-5'-fluoroacetophenone, designed to serve as an in-depth resource for professionals in the field. We will delve into its synthesis, explore the nuances of its chemical reactivity from a mechanistic standpoint, and provide detailed experimental protocols for its application in the synthesis of key pharmaceutical scaffolds. The insights and methodologies presented herein are intended to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery and development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective application in synthesis. The table below summarizes the key properties of 2'-Amino-2-chloro-5'-fluoroacetophenone.

| Property | Value |

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol |

| CAS Number | 128076-64-2 |

| Appearance | Typically a solid crystalline substance[2] |

| Solubility | Expected to exhibit varying solubility in polar and non-polar organic solvents[2] |

While extensive experimental data for this specific compound is not widely published, its spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (a broad singlet), and the methyl protons of the acetyl group (a singlet). The coupling patterns of the aromatic protons would be influenced by the positions of the fluoro and amino groups.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the chemical shifts of the latter being influenced by the electron-donating amino group and the electron-withdrawing halogen and acetyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-F and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone

Experimental Protocol: Synthesis via Acid-Catalyzed Hydration

This protocol is adapted from a patented method for the synthesis of 2-amino-5-fluoroacetophenone.[4]

Materials:

-

2-Ethynyl-4-fluoroaniline (starting material for the des-chloro analog, a chlorinated version would be required)

-

Hydrochloric acid (35%)

-

Sodium hydroxide solution (50%)

-

Water

-

Reaction flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a reaction flask, add 2-ethynyl-4-fluoroaniline (1 equivalent) and water.

-

With stirring, add hydrochloric acid (35%, approximately 0.8 equivalents).

-

Heat the reaction mixture to 50-60°C for 24-36 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to 20-25°C.

-

Slowly neutralize the reaction mixture to a pH of 8-9 with a 50% sodium hydroxide solution, ensuring the temperature does not exceed 30°C.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the filter cake with water.

-

Dry the product under reduced pressure at 50°C for 12 hours to obtain the final product.

Causality Behind Experimental Choices:

-

Acid Catalysis: The hydration of the alkyne is catalyzed by the acid, which protonates the triple bond, making it more susceptible to nucleophilic attack by water.

-

Aqueous Solvent: The use of water as a solvent is not only environmentally friendly but also facilitates the reaction and allows for a simple workup procedure where the product precipitates upon neutralization.[3]

-

Neutralization: Adjusting the pH to slightly basic ensures that the amino group is in its free base form, which is less soluble in water, leading to its precipitation and easy isolation.

Caption: A generalized workflow for the synthesis of 2'-Amino-2-chloro-5'-fluoroacetophenone.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2'-Amino-2-chloro-5'-fluoroacetophenone stems from the interplay of its functional groups, which dictates its reactivity.

-

The Aromatic Ring: The amino group (-NH₂) is a strong activating, ortho-, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director.[5] The powerful activating effect of the amino group dominates, directing electrophilic aromatic substitution primarily to the positions ortho and para to it. The para-position (C5') is already substituted with a fluorine atom, and the other ortho position (C3') is sterically hindered.

-

The Amino Group: The nucleophilic amino group can readily participate in reactions with electrophiles, such as acylation, alkylation, and diazotization.

-

The Acetyl Group: The ketone moiety provides a site for both nucleophilic attack at the carbonyl carbon and reactions involving the α-protons. The chloro atom at the α-position is a good leaving group, making this position susceptible to nucleophilic substitution.

A prime example of the utility of this compound as a versatile intermediate is the facile displacement of the α-chloro group.

Experimental Protocol: Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone

This protocol demonstrates a nucleophilic substitution reaction where the chloro substituent is replaced by an iodo group.[6]

Materials:

-

2'-Amino-2-chloro-5'-fluoroacetophenone

-

Sodium iodide (NaI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Rotary evaporator

Procedure:

-

Dissolve 2'-amino-2-chloro-5'-fluoroacetophenone (1 equivalent) in acetonitrile.

-

Add sodium iodide (3 equivalents) to the solution.

-

Stir the mixture at room temperature for approximately 45 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with aqueous sodium thiosulfate and brine.

-

Dry the organic layer and concentrate it to yield 2'-amino-5'-fluoro-2-iodoacetophenone.[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. evitachem.com [evitachem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

A Comprehensive Guide to the Spectroscopic Analysis of 2'-Amino-2-chloro-5'-fluoroacetophenone

Introduction

2'-Amino-2-chloro-5'-fluoroacetophenone is a halogenated and aminated acetophenone derivative with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and other bioactive molecules.[1] Its unique substitution pattern, featuring an amino group, a chloroacetyl moiety, and a fluorine atom on the phenyl ring, imparts distinct chemical properties that are of great interest in medicinal chemistry and drug discovery. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic analysis provides the most powerful tool for this purpose.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize 2'-Amino-2-chloro-5'-fluoroacetophenone. As direct experimental spectra for this specific compound are not widely published, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the interpretation of the spectroscopic data of this and related compounds.

Molecular Structure

The structural integrity of 2'-Amino-2-chloro-5'-fluoroacetophenone is the foundation of its chemical reactivity and biological activity. The following diagram illustrates its molecular structure, which will be referenced throughout this guide for the interpretation of spectroscopic data.

Figure 1: Molecular Structure of 2'-Amino-2-chloro-5'-fluoroacetophenone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of the FT-IR spectrum of 2'-Amino-2-chloro-5'-fluoroacetophenone is expected to reveal characteristic absorption bands corresponding to its amine, ketone, and halogenated components.

Experimental Protocol

A standard protocol for acquiring the FT-IR spectrum of a solid sample like 2'-Amino-2-chloro-5'-fluoroacetophenone is as follows:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for 2'-Amino-2-chloro-5'-fluoroacetophenone, based on established group frequencies for similar aromatic compounds.[2][3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary aromatic amine[5][6] |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1680-1660 | Strong, Sharp | C=O stretching of the α-chloroketone, conjugated to the aromatic ring[5] |

| 1620-1580 | Medium-Strong | N-H bending (scissoring) of the primary amine[6] |

| 1550-1450 | Medium-Strong | C=C stretching of the aromatic ring |

| 1350-1250 | Medium | C-N stretching of the aromatic amine[6] |

| 1250-1150 | Strong | C-F stretching |

| 800-700 | Strong | C-Cl stretching |

Interpretation of the Predicted Spectrum

The presence of a primary amino group (-NH₂) is expected to be clearly indicated by two sharp absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6] The strong, sharp peak around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) group of the acetophenone moiety. Its position is influenced by both the electron-donating amino group and the electron-withdrawing chloro and fluoro substituents, as well as conjugation with the aromatic ring. The aromatic nature of the compound will be confirmed by the C-H stretching bands just above 3000 cm⁻¹ and the C=C stretching absorptions in the 1550-1450 cm⁻¹ region. The presence of the halogen atoms will be evidenced by strong C-F and C-Cl stretching vibrations in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Experimental Protocol

-

Sample Preparation: A dilute solution of 2'-Amino-2-chloro-5'-fluoroacetophenone is prepared using a suitable UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Predicted UV-Vis Spectral Data

For 2'-Amino-2-chloro-5'-fluoroacetophenone, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of a substituted acetophenone.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~240-260 | High | π → π* transition of the substituted benzene ring |

| ~320-350 | Moderate | n → π* transition of the carbonyl group |

Interpretation of the Predicted Spectrum

The acetophenone chromophore, with its carbonyl group conjugated to the phenyl ring, is expected to give rise to two main absorption bands.[7] The high-energy π → π* transition, involving the delocalized electrons of the aromatic ring, is predicted to appear in the 240-260 nm range. The lower-energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be observed as a weaker band at a longer wavelength, around 320-350 nm. The positions of these bands will be influenced by the auxochromic amino group and the halo substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of 2'-Amino-2-chloro-5'-fluoroacetophenone is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information about the number, environment, and connectivity of the protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5-7.7 | Doublet of doublets | ~8-9 (ortho), ~3 (meta) | H-6' |

| ~6.8-7.0 | Doublet of doublets | ~8-9 (ortho), ~4-5 (para to F) | H-4' |

| ~6.6-6.8 | Doublet | ~8-9 (ortho) | H-3' |

| ~4.5-5.5 | Broad singlet | - | -NH₂ |

| ~4.7-4.9 | Singlet | - | -CH₂Cl |

Interpretation:

-

Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region (6.5-8.0 ppm).[8] Their chemical shifts and splitting patterns are determined by the electronic effects of the substituents. The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing acetyl, chloro, and fluoro groups will deshield them.[9][10] The proton at the 6' position is expected to be the most deshielded due to its proximity to the acetyl group. The protons at the 3' and 4' positions will show characteristic splitting patterns due to coupling with each other and with the fluorine atom.

-

Amino Protons: The two protons of the amino group will likely appear as a broad singlet in the midfield region, and its chemical shift can be concentration and solvent-dependent.

-

α-Chloro Methylene Protons: The two protons of the -CH₂Cl group will be significantly deshielded by the adjacent carbonyl group and the chlorine atom, appearing as a singlet further downfield than a typical methyl ketone.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | C=O |

| ~155-160 (d, ¹JCF ≈ 240-250 Hz) | C-5' |

| ~145-150 | C-2' |

| ~130-135 | C-6' |

| ~120-125 (d, ²JCF ≈ 20-25 Hz) | C-4' |

| ~115-120 (d, ²JCF ≈ 20-25 Hz) | C-1' |

| ~110-115 (d, ³JCF ≈ 5-10 Hz) | C-3' |

| ~45-50 | -CH₂Cl |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the ketone will be the most deshielded carbon, appearing at the lowest field (~190-195 ppm).[11][12]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon attached to the fluorine atom (C-5') will show a large one-bond coupling constant (¹JCF).[13][14] The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

-

α-Chloro Methylene Carbon: The carbon of the -CH₂Cl group will be significantly deshielded by the electronegative chlorine atom and the carbonyl group.

Integrated Spectroscopic Analysis Workflow

A holistic approach, integrating data from all spectroscopic techniques, is crucial for an unambiguous structural confirmation of 2'-Amino-2-chloro-5'-fluoroacetophenone.

Figure 2: Integrated workflow for the spectroscopic analysis of 2'-Amino-2-chloro-5'-fluoroacetophenone.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 2'-Amino-2-chloro-5'-fluoroacetophenone. By integrating the principles of FT-IR, UV-Vis, and NMR spectroscopy, and drawing upon data from analogous compounds, a detailed picture of its expected spectral characteristics has been constructed. The presented data and interpretations offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently identify and characterize this important synthetic intermediate. The self-validating nature of this multi-technique approach ensures a high degree of confidence in the elucidated molecular structure.

References

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies. Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Chem LibreTexts. (2023). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Tan, Y.-X., et al. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Scite.ai. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. [Link]

-

Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Xenobiotica, 16(6), 575-585. [Link]

-

Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2), 704-714. [Link]

-

Ríos, N., et al. (2018). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 8, 255-271. [Link]

-

McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(7), 622-627. [Link]

-

Ohta, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4683-4689. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009, October 15). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved from [Link]

-

Anjali Devi. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). YouTube. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

-

American Chemical Society. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F S. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. Retrieved from [Link]

-

Supplemental Information. (n.d.). Acetophenone:1 Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV/Vis spectrum of 10⁻² M, acetophenone compound 3 in a mixture of.... Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2'-Amino-2-chloro-5'-fluoroacetophenone in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the realm of modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of complex scaffold generation. 2'-Amino-2-chloro-5'-fluoroacetophenone (CAS: 128076-64-2) has emerged as a critical intermediate in the synthesis of bioactive heterocycles[1]. Characterized by an orthogonal reactivity profile—featuring a nucleophilic ortho-amino group and an electrophilic alpha-chloro ketone—this compound enables rapid annulation and coupling strategies[2]. This technical guide explores the mechanistic rationale, physicochemical properties, and validated experimental workflows that make this molecule indispensable for drug development professionals, particularly in the synthesis of central nervous system (CNS) therapeutics[3].

Structural Rationale & Physicochemical Profile

The utility of 2'-Amino-2-chloro-5'-fluoroacetophenone is intrinsically linked to its tri-functional architecture:

-

Primary Amine (-NH₂): Acts as a potent nucleophile, primed for condensation reactions with aldehydes, ketones, or acyl chlorides[2].

-

Alpha-Chloro Ketone (-C(=O)CH₂Cl): Provides a highly electrophilic center. The adjacent carbonyl group increases the electrophilicity of the alpha-carbon, making it highly susceptible to nucleophilic attack (e.g., via Finkelstein exchange or direct amination)[1].

-

Fluoro Substituent (-F): Positioned at the 5'-para position relative to the ketone, the fluorine atom modulates the pKa of the aniline, enhances the overall lipophilicity of downstream products, and provides metabolic stability against cytochrome P450-mediated oxidation—a critical factor for CNS-penetrant drugs[3].

Table 1: Physicochemical Properties of 2'-Amino-2-chloro-5'-fluoroacetophenone

| Property | Value | Source |

| IUPAC Name | 1-(2-amino-5-fluorophenyl)-2-chloroethanone | [2] |

| CAS Registry Number | 128076-64-2 | [2] |

| Molecular Formula | C₈H₇ClFNO | [4] |

| Molecular Weight | 187.60 g/mol | [4] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | [4] |

| Predicted Boiling Point | 312.1 ± 27.0 °C at 760 mmHg | [4] |

| Topological Polar Surface Area | 43.09 Ų | [4] |

Mechanistic Pathways & Core Transformations

The orthogonal reactivity of this compound allows it to serve as a central node in divergent synthetic pathways.

Halogen Exchange (Finkelstein Reaction)

While the alpha-chloride is a capable leaving group, its reactivity can be significantly enhanced by conversion to an iodide. The Finkelstein reaction utilizes sodium iodide (NaI) in acetone or acetonitrile to facilitate this exchange[5]. The resulting 2'-amino-5'-fluoro-2-iodoacetophenone is a highly reactive intermediate that accelerates subsequent cross-coupling or substitution reactions, minimizing degradation pathways that occur under prolonged heating.

Annulation to Pyrrolo[1,4]benzodiazepines (PBDs)

Pyrrolo[1,4]benzodiazepines are privileged scaffolds in neuropharmacology, heavily utilized in the treatment of senile dementia, psychoneurosis, and amnesia[3]. The synthesis leverages the bifunctional nature of 2'-amino-2-chloro-5'-fluoroacetophenone. The ortho-amino group serves as the initial nucleophile for acylation with a pyrrolidine-based precursor[6]. Subsequent intramolecular cyclization involves the displacement of the alpha-halogen, forming the seven-membered diazepine ring[3].

Systems-Level View of the Synthetic Network

Figure 1: Divergent synthetic pathways of 2'-Amino-2-chloro-5'-fluoroacetophenone.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems. The following methodology details the synthesis of the highly reactive iodo-intermediate, explaining the causality behind each operational choice.

Protocol 1: Synthesis of 2'-Amino-5'-fluoro-2-iodoacetophenone via Finkelstein Exchange

Objective: To convert the alpha-chloro ketone to a more reactive alpha-iodo ketone to facilitate rapid downstream cyclization.

Reagents & Materials:

-

2'-Amino-2-chloro-5'-fluoroacetophenone: 23.46 g (125.1 mmol)[5]

-

Sodium Iodide (NaI): 56.2 g (375.2 mmol, 3.0 equiv)[5]

-

Acetonitrile (CH₃CN): 436 mL[5]

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl)

Step-by-Step Workflow & Mechanistic Rationale:

-

Reaction Initiation: Dissolve 23.46 g of 2'-amino-2-chloro-5'-fluoroacetophenone in 436 mL of anhydrous CH₃CN. Add 56.2 g of NaI[5].

-

Causality: The Finkelstein reaction relies on the differential solubility of halide salts. In acetonitrile, NaI is highly soluble, whereas sodium chloride (NaCl) is virtually insoluble.

-

-

Agitation & Monitoring: Stir the mixture at room temperature for 45 minutes[5].

-

Validation Checkpoint: The precipitation of NaCl as a fine white solid indicates the forward progression of the exchange. According to Le Chatelier’s principle, this precipitation irreversibly drives the equilibrium toward the formation of the iodoacetophenone.

-

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove the CH₃CN[5].

-

Phase Separation: Dissolve the resulting residue in ethyl acetate[5].

-

Reductive Quenching: Wash the organic layer with aqueous Na₂S₂O₃[5].

-

Causality: During the reaction, trace amounts of iodide may oxidize to molecular iodine (I₂), which can cause unwanted side reactions or discolor the product. Washing with Na₂S₂O₃ reduces I₂ back to water-soluble iodide ions.

-

Validation Checkpoint: The organic layer will visibly transition from a dark iodine-stained hue to a pale yellow upon successful reduction.

-

-

Purification & Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].

-

Yield: The protocol typically yields ~29.97 g (85.9% yield) of 2'-amino-5'-fluoro-2-iodoacetophenone as yellow crystals[5].

-

Conclusion

2'-Amino-2-chloro-5'-fluoroacetophenone represents a masterclass in structural efficiency for organic synthesis. By combining a nucleophilic aniline with an electrophilic alpha-chloro ketone, it serves as a highly versatile linchpin for the construction of complex heterocycles. Whether utilized in simple halogen exchanges to boost reactivity or deployed in complex annulations to yield CNS-active pyrrolo[1,4]benzodiazepines, this building block remains a cornerstone of modern pharmaceutical development.

Sources

- 1. evitachem.com [evitachem.com]

- 2. evitachem.com [evitachem.com]

- 3. US4923984A - Pyrrolo(1,4)benzodiazepine derivatives - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. US4923984A - Pyrrolo(1,4)benzodiazepine derivatives - Google Patents [patents.google.com]

The Decisive Influence of the Ortho-Fluoro Substituent: A Technical Guide to the Molecular Structure and Conformation of 2'-Fluoroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the ortho-position of acetophenone derivatives induces profound and predictable effects on their molecular structure and conformational preferences. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the intricate stereoelectronic interactions governed by the 2'-fluoro substituent. We will delve into the fundamental principles dictating the rotational equilibrium between the s-cis and s-trans conformers, with a comprehensive analysis of experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational studies. This guide will provide not only a thorough understanding of the underlying chemical principles but also detailed experimental protocols for the synthesis and conformational analysis of these valuable compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Strategic Role of Fluorine in Molecular Design

Fluorine, the most electronegative element, holds a unique position in the design of bioactive molecules and advanced materials.[1] Its small van der Waals radius, similar to that of a hydrogen atom, allows it to act as a "super-hydrogen," yet its electronic properties are vastly different. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] In the context of 2'-fluoroacetophenone derivatives, the ortho-fluoro substituent serves as a powerful conformational control element, primarily due to stereoelectronic effects that dictate the spatial arrangement of the acetyl group relative to the aromatic ring.[1][4] Understanding and predicting this conformational preference is paramount for rational drug design, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[3]

The Conformational Dichotomy: s-cis vs. s-trans

The rotation around the single bond connecting the carbonyl carbon and the aromatic ring in acetophenones gives rise to two primary planar conformers: s-cis and s-trans. In the s-cis (or syn-periplanar) conformation, the carbonyl oxygen and the ortho-substituent are on the same side of the C-C bond. Conversely, in the s-trans (or anti-periplanar) conformation, they are on opposite sides.

The conformational equilibrium between these two forms is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and other stereoelectronic effects. For many ortho-substituted acetophenones, a mixture of both conformers exists in solution. However, the introduction of a 2'-fluoro substituent decisively shifts this equilibrium.

The Dominance of the s-trans Conformation in 2'-Fluoroacetophenone Derivatives

A compelling body of evidence from NMR spectroscopy, X-ray crystallography, and computational modeling demonstrates that 2'-fluoroacetophenone derivatives overwhelmingly favor the s-trans conformation in both solution and the solid state.[1][5] This pronounced preference is attributed to the strong electrostatic repulsion between the lone pairs of the carbonyl oxygen and the highly electronegative fluorine atom in the s-cis arrangement.[1][3] This repulsion destabilizes the s-cis conformer, making the s-trans form significantly more stable.

The exclusive adoption of the s-trans conformation has significant implications. It renders the molecular geometry more rigid and predictable, a highly desirable trait in drug design. This conformational locking can pre-organize a molecule for optimal interaction with a biological target, potentially enhancing its potency and selectivity.[3]

Evidence from Through-Space NMR Spin-Spin Couplings

A key experimental technique for elucidating the conformation of 2'-fluoroacetophenone derivatives is the observation of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings (TS-couplings) in their NMR spectra.[1] These couplings occur when two nuclei are in close spatial proximity, typically at a distance less than the sum of their van der Waals radii, regardless of the number of bonds separating them.[1]

In the s-trans conformation of 2'-fluoroacetophenone derivatives, the protons and the carbon of the α-methyl group (Hα and Cα) are held in close proximity to the ortho-fluorine atom. This proximity allows for efficient through-space transfer of spin information, resulting in observable five-bond ¹Hα-¹⁹F (⁵J(Hα,F)) and four-bond ¹³Cα-¹⁹F (⁴J(Cα,F)) coupling constants.[1] The consistent observation of these significant TS-couplings across a range of 2'-fluoroacetophenone derivatives provides unequivocal evidence for the predominance of the s-trans conformer in solution.[1][5]

Quantitative Conformational Analysis: A Comparative Data Summary

The following table summarizes key quantitative data from experimental and computational studies on various 2'-fluoroacetophenone derivatives, highlighting the energetic preference for the s-trans conformation and the characteristic through-space NMR coupling constants.

| Compound | Substituent(s) | ΔG (s-trans - s-cis) (kcal/mol) | ⁵J(Hα,F) (Hz) in CDCl₃ | ⁴J(Cα,F) (Hz) in CDCl₃ | Dihedral Angle (C2'-C1'-C=O) (°C) (X-ray) |

| 1d | 2'-F | -3.90 | 5.03 | 7.71 | N/A |

| 1h | 2'-F, 4'-Br | -3.90 | 5.03 | 6.74 | N/A |

| 1i | 2'-F, 5'-Br | -3.90 | 5.03 | 7.71 | N/A |

| 1j | 2'-F, 4'-OH | -3.90 | 5.03 | 7.71 | N/A |

| 1k | 2'-F, 4'-F | -3.90 | 5.03 | 7.71 | N/A |

| 1m | 2'-F, 5'-NO₂ | -3.90 | 5.03 | 6.74 | 169.9 |

| 1n | 2'-F, 4'-OCH₃ | -3.90 | 5.03 | 7.71 | 179.8 |

| 1p | 2'-F, 4'-F, α-Cl | -4.41 | 3.20 | 11.56 | N/A |

Data adapted from Otake, C., et al. (2021). The Journal of Organic Chemistry.[1]

Visualizing Conformational Equilibrium and Experimental Workflow

Conformational Equilibrium of 2'-Fluoroacetophenone

The following diagram illustrates the conformational equilibrium between the energetically unfavorable s-cis and the highly favored s-trans rotamers of 2'-fluoroacetophenone.

Caption: Experimental workflow for conformational analysis.

Experimental Protocols

Synthesis of 2',6'-Difluoroacetophenone via Ortho-Lithiation

This protocol is adapted for the synthesis of a difluoro-derivative and serves as a representative example of the synthesis of 2'-fluoroacetophenone derivatives. [5] Materials:

-

1,3-Difluorobenzene

-

tert-Butyllithium in a suitable solvent (e.g., pentane)

-

Acetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Standard aqueous work-up reagents (e.g., saturated ammonium chloride solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Preparation of the Lithiated Intermediate:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-difluorobenzene (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C and then for 2 hours at -65 °C to facilitate the formation of the 2,6-difluoro-1-lithiobenzene intermediate.

-

-

Acetylation:

-

In a separate flame-dried flask, prepare a solution of acetic anhydride (1.5 equivalents) in anhydrous THF and cool it to -5 °C in an ice-salt bath.

-

Add the solution of the 2,6-difluoro-1-lithiobenzene intermediate dropwise to the acetic anhydride solution while vigorously stirring and maintaining the temperature at -5 °C.

-

-

Work-up and Purification:

-

After the addition is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2',6'-difluoroacetophenone.

-

Conformational Analysis by ¹H and ¹⁹F NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 2'-fluoroacetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the multiplicity of the signal corresponding to the α-protons of the acetyl group. In the case of 2'-fluoroacetophenone, this will be a doublet due to coupling with the ortho-fluorine.

-

Measure the coupling constant (⁵J(Hα,F)).

-

-

¹⁹F NMR Spectrum:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. This will confirm the presence and chemical environment of the fluorine atom(s).

-

-

2D NMR Spectra (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm the coupling between the α-protons and other nearby protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To provide further evidence for the through-space proximity of the α-protons and the ortho-fluorine atom.

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to confirm the number of protons.

-

Analyze the splitting patterns and measure the coupling constants. A ⁵J(Hα,F) coupling constant in the range of 3-5 Hz is indicative of a through-space interaction and the s-trans conformation. [1]* Correlate the ¹H and ¹⁹F NMR data to unequivocally assign the structure and confirm the conformational preference.

Conclusion and Future Outlook

The ortho-fluoro substituent in acetophenone derivatives exerts a powerful and predictable stereoelectronic control, leading to a pronounced and exclusive preference for the s-trans conformation. This conformational rigidity is a direct consequence of minimizing the electrostatic repulsion between the carbonyl oxygen and the fluorine atom. The ability to reliably predict and enforce a specific molecular geometry is of immense value in the field of drug discovery, where the three-dimensional structure of a molecule is a critical determinant of its biological function. The experimental and computational methodologies outlined in this guide provide a robust framework for the synthesis and detailed conformational analysis of this important class of compounds. Future research in this area will likely focus on leveraging this conformational control to design novel therapeutic agents and functional materials with tailored properties.

References

-

Otake, C., Namba, T., Tabata, H., Makino, K., Hirano, K., Oshitari, T., ... & Takahashi, H. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638-4645. [Link]

-

Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro-and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-48. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Linclau, B., & Schuler, M. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2836-2845. [Link]

-

Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1 H– 19 F and 13 C - Scite.ai. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Aminoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Aminoacetophenones are pivotal structural motifs in organic synthesis, serving as versatile precursors for a multitude of heterocyclic compounds, active pharmaceutical ingredients (APIs), and functional materials.[1][2][3] Their unique architecture, featuring a nucleophilic amino group and a reactive ketone moiety, enables a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing aminoacetophenone derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer detailed, field-proven experimental protocols, and present a comparative analysis of these methods to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of Aminoacetophenones

The aminoacetophenone scaffold is a cornerstone in medicinal chemistry and drug discovery.[3][4] Its derivatives are integral to the synthesis of a wide array of pharmacologically active molecules. A notable example is the use of 2'-aminoacetophenone as a key starting material for the anti-diabetic drug Linagliptin.[1][2] Furthermore, these compounds are precursors to quinoline and quinazolinone scaffolds, which are central to the development of anti-inflammatory and anticonvulsant agents.[5] Beyond the pharmaceutical realm, aminoacetophenones find applications in the flavor and fragrance industry and as intermediates in the production of dyes and pigments.[2] The isomeric forms—ortho, meta, and para—each offer unique reactivity and are employed in the synthesis of distinct classes of compounds.

Key Synthetic Strategies for Aminoacetophenone Derivatives

The synthesis of aminoacetophenones can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.[1]

Reduction of Nitroacetophenones: A Classical and Robust Approach

One of the most established and widely utilized methods for the synthesis of aminoacetophenones is the reduction of the corresponding nitroacetophenones.[1][6] This approach is attractive due to the commercial availability of a wide range of substituted nitroacetophenones.

Mechanistic Rationale: The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ketone functionality.[7]

Common Reducing Agents:

-

Tin (Sn) and Hydrochloric Acid (HCl): A classic and effective method for laboratory-scale synthesis.[1][7][8]

-

Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.[6][9] This method is often cleaner and can be more scalable.

-

Sodium Borohydride (NaBH₄): While typically used for carbonyl reduction, under specific conditions and with certain catalysts, it can be employed for nitro group reduction.[7]

Experimental Protocol: Synthesis of 3'-Aminoacetophenone via Sn/HCl Reduction [7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 3'-nitroacetophenone and granulated tin.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling.

-

Reflux: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

-

Carefully neutralize the filtrate with a concentrated sodium hydroxide (NaOH) solution until the solution is basic to precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the aqueous filtrate multiple times with an organic solvent (e.g., ethyl acetate).

-